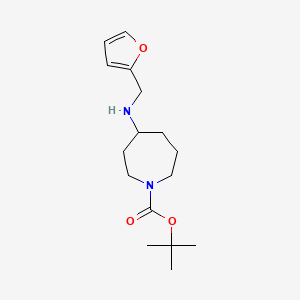![molecular formula C16H14N2O2 B7647626 N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide, also known as AM251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, including obesity, addiction, and pain.
作用機序
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide acts as a selective antagonist of the CB1 receptor, which is part of the endocannabinoid system. This system is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation. By blocking the CB1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce food intake and body weight, as well as decrease drug-seeking behavior. It can also modulate pain perception and mood regulation. However, it is important to note that the effects of this compound can vary depending on the dose and duration of treatment.
実験室実験の利点と制限
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which allows for specific modulation of the endocannabinoid system. It also has a well-established synthesis method and can be easily obtained for research purposes.
However, there are also limitations to the use of this compound in lab experiments. It can have off-target effects, which can complicate the interpretation of results. It can also have variable effects depending on the dose and duration of treatment, which can make it difficult to establish a consistent experimental protocol.
将来の方向性
There are several future directions for the study of N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide. One potential direction is the development of more selective CB1 receptor antagonists that can minimize off-target effects. Another direction is the investigation of the long-term effects of this compound on various physiological processes, including the endocannabinoid system and other signaling pathways. Additionally, the potential therapeutic applications of this compound in the treatment of various diseases, including obesity, addiction, and pain, warrant further investigation.
Conclusion:
In conclusion, this compound is a selective antagonist of the CB1 receptor that has potential therapeutic applications in the treatment of various diseases. Its well-established synthesis method and specific modulation of the endocannabinoid system make it a valuable tool for scientific research. However, its off-target effects and variable effects depending on the dose and duration of treatment highlight the need for further investigation and development of more selective CB1 receptor antagonists.
合成法
The synthesis of N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide involves a multi-step process that starts with the reaction of 3-hydroxybenzoyl chloride with 4-cyanophenylethylamine in the presence of triethylamine. The resulting intermediate is then reacted with 2,6-dimethylphenyl isocyanate to obtain this compound. The purity of the final product is confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of obesity. Studies have shown that this compound can reduce food intake and body weight in rodents by blocking the CB1 receptor, which is involved in the regulation of appetite and energy balance.
This compound has also been studied for its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in rats, suggesting that it may be useful in the treatment of drug addiction.
特性
IUPAC Name |
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11(13-7-5-12(10-17)6-8-13)18-16(20)14-3-2-4-15(19)9-14/h2-9,11,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZRLCUKWKYBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7647557.png)

![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
![4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B7647583.png)
![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)


![[4-[(2-Propan-2-ylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7647632.png)
![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)
![6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol](/img/structure/B7647660.png)